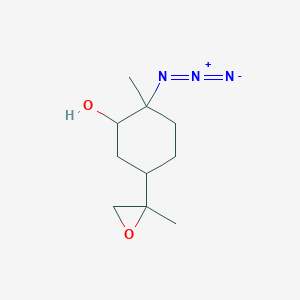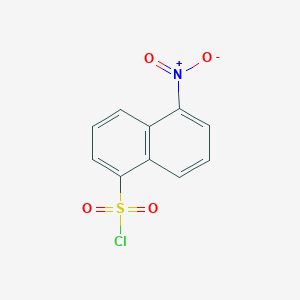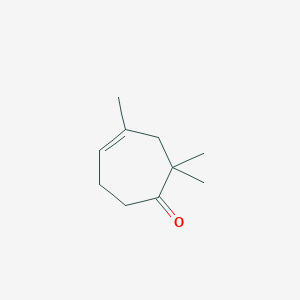
2,2,4-Trimethylcyclohept-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethylcyclohept-4-en-1-one is an organic compound with the molecular formula C10H16O It is a cyclic ketone with a seven-membered ring structure, characterized by the presence of three methyl groups and a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylcyclohept-4-en-1-one can be achieved through several methods. One notable method involves the intramolecular electrophilic cyclization of an allylic carbocation with a trimethylsilyl enol ether. The trimethylsilyl enol ether is generated regiospecifically by the reduction of the corresponding α-bromo ketone with zinc dust in the presence of trimethylsilyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
2,2,4-Trimethylcyclohept-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the α-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,2,4-Trimethylcyclohept-4-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other industrial chemicals.
作用機序
The mechanism of action of 2,2,4-Trimethylcyclohept-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other bioactive molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific derivatives and their applications.
類似化合物との比較
Similar Compounds
2,2,5-Trimethylcyclohept-4-en-1-one: Similar in structure but with a different arrangement of methyl groups.
4,4-Dimethyl-2-cyclohexen-1-one: A six-membered ring compound with similar functional groups.
Uniqueness
2,2,4-Trimethylcyclohept-4-en-1-one is unique due to its seven-membered ring structure and specific arrangement of methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
特性
CAS番号 |
65395-75-7 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
2,2,4-trimethylcyclohept-4-en-1-one |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-9(11)10(2,3)7-8/h5H,4,6-7H2,1-3H3 |
InChIキー |
FOCJCZRHOYBSCS-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC(=O)C(C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


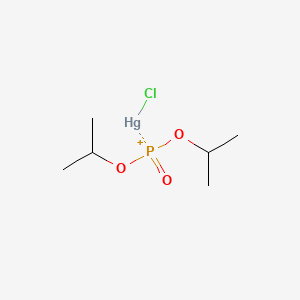

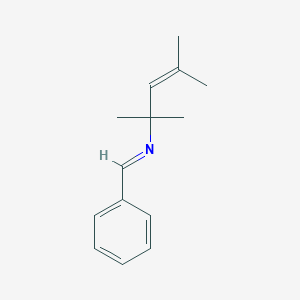

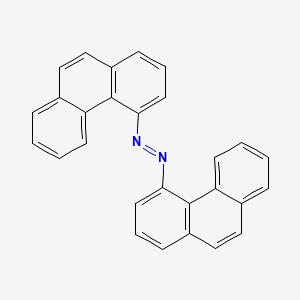

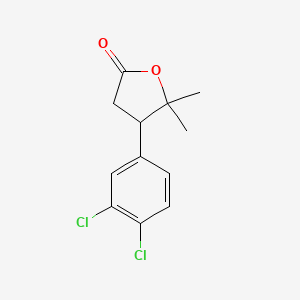
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
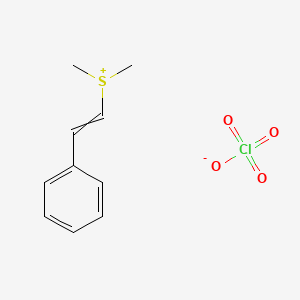
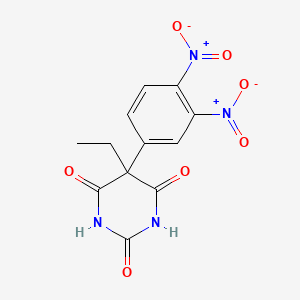
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
